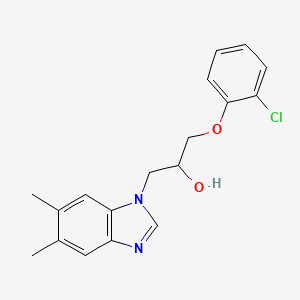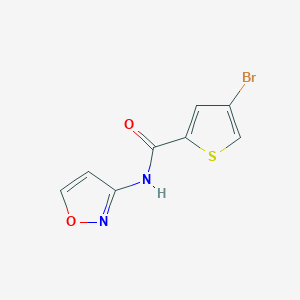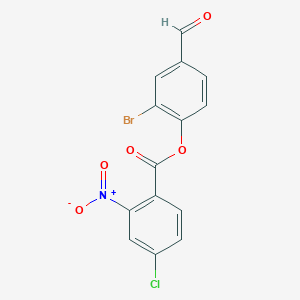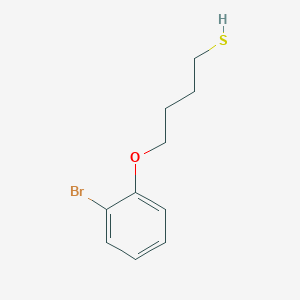
N-(4-chlorophenyl)-1-butanesulfonamide
Overview
Description
N-(4-chlorophenyl)-1-butanesulfonamide, commonly known as Bumetanide, is a potent diuretic drug that is widely used in the medical field for the treatment of various conditions such as hypertension, congestive heart failure, and edema. Bumetanide belongs to the class of loop diuretics, which work by inhibiting the reabsorption of sodium and chloride ions in the kidneys, thereby increasing the excretion of water and electrolytes from the body.
Mechanism of Action
Bumetanide works by inhibiting the Na+/K+/2Cl- co-transporter in the loop of Henle in the kidneys. This leads to a decrease in the reabsorption of sodium and chloride ions, which in turn leads to an increase in the excretion of water and electrolytes from the body. This results in a decrease in blood volume and a reduction in edema.
Biochemical and Physiological Effects
Bumetanide has several biochemical and physiological effects on the body. It decreases blood volume, blood pressure, and edema. It also increases urine output and excretion of electrolytes such as sodium, potassium, and chloride. Bumetanide has been shown to have a rapid onset of action and a short half-life.
Advantages and Limitations for Lab Experiments
Bumetanide has several advantages for lab experiments. It is readily available and easy to synthesize. It has a well-established mechanism of action and has been extensively studied for its therapeutic potential. However, there are also limitations to the use of Bumetanide in lab experiments. It has a short half-life, which may limit its usefulness in long-term studies. It may also have off-target effects that could confound experimental results.
Future Directions
There are several future directions for the study of Bumetanide. One area of research is the potential use of Bumetanide in the treatment of ASD. Studies have shown that Bumetanide can reduce the severity of symptoms in individuals with ASD. Further research is needed to determine the optimal dose and duration of treatment. Another area of research is the development of new and more potent diuretic drugs based on the structure of Bumetanide. This could lead to the development of more effective treatments for hypertension, congestive heart failure, and edema.
Conclusion
In conclusion, Bumetanide is a potent diuretic drug that has been extensively studied for its therapeutic potential in various medical conditions. It works by inhibiting the Na+/K+/2Cl- co-transporter in the loop of Henle in the kidneys, leading to a decrease in the reabsorption of sodium and chloride ions and an increase in the excretion of water and electrolytes from the body. Bumetanide has several advantages for lab experiments, but also has limitations. There are several future directions for the study of Bumetanide, including its potential use in the treatment of ASD and the development of new and more potent diuretic drugs.
Synthesis Methods
Bumetanide is synthesized by the reaction of 4-chlorobenzenesulfonyl chloride with 1-butylamine in the presence of a base such as sodium hydroxide. The reaction yields N-(4-chlorophenyl)-1-butanesulfonamide, which is then purified by recrystallization.
Scientific Research Applications
Bumetanide has been extensively studied for its therapeutic potential in various medical conditions. It has been shown to be effective in the treatment of hypertension, congestive heart failure, and edema. Bumetanide is also being investigated for its potential use in the treatment of autism spectrum disorder (ASD).
properties
IUPAC Name |
N-(4-chlorophenyl)butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUXTNKGBCHPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30991795 | |
| Record name | N-(4-Chlorophenyl)butane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)butane-1-sulfonamide | |
CAS RN |
7143-37-5 | |
| Record name | NSC41557 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Chlorophenyl)butane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4-(4-bromo-2-thienyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5231126.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5231139.png)
![N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5231144.png)

![5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231152.png)

![ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5231183.png)


![1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5231213.png)

![2-isopropoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5231223.png)

![3-(3-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231237.png)